![molecular formula C12H13NOS2 B12320680 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone](/img/structure/B12320680.png)
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties. It belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a ketone group.
Vorbereitungsmethoden
The synthesis of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone typically involves the reaction of a thiazolidine derivative with a phenyl-substituted ketone. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: Preliminary studies suggest that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may have therapeutic potential. It has shown promise in preclinical models for the treatment of certain diseases, such as cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .
Vergleich Mit ähnlichen Verbindungen
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone can be compared with other thiazolidinone derivatives, such as:
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-butanone: Similar in structure but with a longer carbon chain, this compound may exhibit different reactivity and biological activity.
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-pentanone: Another derivative with an even longer carbon chain, potentially leading to variations in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific balance of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NOS2 |
|---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
LGVYUGKSBWUYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
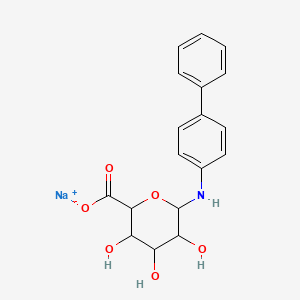
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)

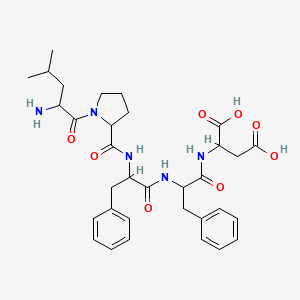
![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
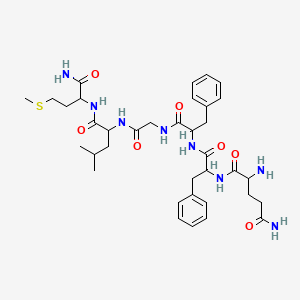
![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)
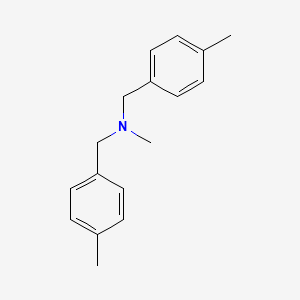
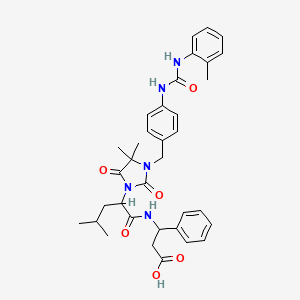
![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)
![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)

